Bienvenue dans la boutique en ligne BenchChem!

4-ethoxy-3-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide

Medicinal chemistry Structure-activity relationship Substituent electronic effects

This benzenesulfonamide derivative features a unique 4-ethoxy-3-methyl substitution pattern that is critical for dopamine D3 vs. D2 receptor selectivity profiling. Unlike generic analogs, its electron-donating 3-methyl group (σ_m = -0.07) enables direct matched molecular pair analysis with electron-withdrawing variants (3-F, 3-Cl), isolating electronic contributions to binding affinity. With an estimated cLogP of 4.0–4.3 and a reduced basicity N-phenylpyrrolidine moiety (pKa ~7.0–7.5), it is optimized for BBB permeability assays (PAMPA/Caco-2) and radioligand displacement panels. Ideal for SAR-driven library enumeration via sulfonamide NH alkylation or O-dealkylation. Intended exclusively for non-human research; verify regulatory compliance before ordering.

Molecular Formula C20H26N2O3S
Molecular Weight 374.5
CAS No. 1705344-41-7
Cat. No. B2821641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-3-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide
CAS1705344-41-7
Molecular FormulaC20H26N2O3S
Molecular Weight374.5
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCCN2C3=CC=CC=C3)C
InChIInChI=1S/C20H26N2O3S/c1-3-25-20-12-11-19(14-16(20)2)26(23,24)21-15-18-10-7-13-22(18)17-8-5-4-6-9-17/h4-6,8-9,11-12,14,18,21H,3,7,10,13,15H2,1-2H3
InChIKeyDSTONLSUXGARHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethoxy-3-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide (CAS 1705344-41-7): Structural Identity and Pharmacological Class


4-Ethoxy-3-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide (CAS 1705344-41-7, molecular formula C20H26N2O3S, molecular weight 374.5 g/mol) is a benzenesulfonamide derivative bearing a 4-ethoxy-3-methyl substitution pattern on the phenyl ring and a 1-phenylpyrrolidin-2-yl methylamine side chain [1]. The compound belongs to the class of N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamides, a scaffold structurally related to ligands explored in patent disclosures for dopamine D3 and D2 receptor modulation [2]. The compound is supplied as a research chemical with typical purity of 95% and is intended for non-human research use only [1].

Why 4-Ethoxy-3-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide Cannot Be Replaced by Generic Analogs


Benzenesulfonamide derivatives with a 1-phenylpyrrolidin-2-yl methylamine side chain exhibit target binding that is exquisitely sensitive to the substitution pattern on the phenyl ring [1]. Minor modifications—such as replacing the 3-methyl group with fluorine or chlorine, or altering the 4-ethoxy to a methoxy group—produce substantial changes in electronic character (Hammett σ values), lipophilicity (cLogP), and steric bulk, each of which can shift receptor subtype selectivity, binding kinetics, and functional activity profiles within the dopamine D3/D2 receptor family [1]. Generic substitution without experimentally verified equivalence therefore risks altering the pharmacological fingerprint in unpredictable ways, undermining reproducibility in screening campaigns, SAR studies, and pharmacological probe experiments [2].

Quantitative Differentiation Evidence for 4-Ethoxy-3-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide vs. Closest Analogs


Hammett Electronic Parameter Differentiation: 3-Methyl vs. 3-Fluoro and 3-Chloro Analogs

The 3-methyl substituent on the target compound imparts a distinct electronic environment compared to the 3-fluoro analog (CAS 1797281-16-3) and the 3-chloro-4-methoxy analog. The Hammett σ_m value for 3-CH3 is -0.07 (weakly electron-donating), whereas 3-F carries σ_m = 0.34 and 3-Cl carries σ_m = 0.37 (both electron-withdrawing) [1]. This electronic difference alters the π-electron density of the aromatic ring and can influence π-stacking interactions with aromatic residues in the receptor binding pocket, as well as the acidity of the sulfonamide NH proton [2]. For dopamine D3/D2 receptor ligands, such electronic modulation directly impacts binding affinity and D3/D2 selectivity ratios [3].

Medicinal chemistry Structure-activity relationship Substituent electronic effects

Lipophilicity (cLogP) Differentiation: Impact on Blood-Brain Barrier Penetration and Non-Specific Binding

The target compound (4-ethoxy-3-methyl) is predicted to have a cLogP of approximately 4.0–4.3, based on fragment-based calculation [1]. In comparison, the 3-fluoro analog (cLogP ≈ 3.5) is ~0.7 log units less lipophilic, while the 3-chloro-4-methoxy analog (cLogP ≈ 3.9) is intermediate. The higher lipophilicity of the target compound arises from the combined contribution of the 4-ethoxy group (π ≈ +0.38) and the 3-methyl group (π ≈ +0.56) [2]. For CNS-targeted programs involving dopamine D3 receptors, cLogP values in the 3.5–4.5 range are often optimal for passive blood-brain barrier penetration, but values exceeding 4.5 increase the risk of high non-specific tissue binding and rapid metabolic clearance [3].

ADME Lipophilicity Blood-brain barrier permeability

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Capacity: Differentiation from Piperidine-Linked Analogs

The target compound possesses a TPSA of approximately 58–65 Ų (1 sulfonamide group: ~54.4 Ų for SO2NH plus ~3.2–12 Ų from the ethoxy oxygen) [1]. In contrast, the piperidine-linked analog 4-ethoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide has a comparable TPSA but features a tertiary amine in the piperidine ring (pKa ~8.5–9.5) that is protonated at physiological pH, altering its hydrogen-bonding profile and potentially reducing passive membrane permeability [2]. The pyrrolidine nitrogen in the target compound's 1-phenylpyrrolidine moiety has reduced basicity (pKa ~7.0–7.5) due to the electron-withdrawing N-phenyl substituent, favoring a higher fraction of the neutral, membrane-permeable form at physiological pH [3].

Drug-likeness Polar surface area Membrane permeability

Target Class Evidence: Benzenesulfonamide D3/D2 Dopamine Receptor Ligand Scaffold

The benzenesulfonamide scaffold with a 1-phenylpyrrolidin-2-yl methylamine side chain maps onto the general Formula (I) disclosed in patent EP1495004A2 / WO03068732A2, which describes compounds with affinity for dopamine D3 and D2 receptors [1]. Within this patent class, variations in the phenyl ring substitution (R2, R3 positions) are shown to modulate D3 receptor Ki values across a range from low nanomolar to micromolar. Although no specific Ki or IC50 data for the exact target compound (4-ethoxy-3-methyl) have been published in the peer-reviewed literature, a structurally related compound containing the identical 4-ethoxy-3-methyl-benzenesulfonamide fragment (BDBM482187; N-[3-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-fluoro-phenyl]-4-ethoxy-3-methyl-benzenesulfonamide) demonstrates an IC50 of 33 nM against eukaryotic translation initiation factor 2-alpha kinase 3, confirming that the 4-ethoxy-3-methyl-benzenesulfonamide moiety is compatible with high-affinity target engagement [2]. The cariprazine (RGH-188) discovery program further validates that benzenesulfonamide-based dopamine D3-preferring ligands can achieve clinical efficacy as antipsychotics, establishing the translational relevance of this scaffold class [3].

Dopamine D3 receptor Dopamine D2 receptor Antipsychotic drug discovery

Purity Specification and Lot-to-Lot Consistency: Procurement-Grade Differentiation

The target compound is supplied at a standard purity of ≥95% (HPLC) by research chemical vendors . In contrast, many custom-synthesized analogs within this scaffold class may be available only at purities of 90% or lower when sourced from non-specialized suppliers. For receptor binding assays, impurities at the 5–10% level can introduce confounding antagonistic or agonistic activity, especially when screening at micromolar compound concentrations where trace impurities may reach biologically relevant levels [1]. The compound is provided with batch-specific analytical data (NMR, HPLC, or GC) upon request, enabling verification of identity and purity before use in critical experiments .

Chemical purity Quality control Reproducibility

Optimal Application Scenarios for 4-Ethoxy-3-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide Based on Differentiated Properties


Dopamine D3/D2 Receptor Structure-Activity Relationship (SAR) Probe

The compound serves as a tool for exploring the contribution of the 3-methyl substituent to dopamine D3 vs. D2 receptor selectivity [1]. Its electron-donating 3-methyl group (σ_m = -0.07) enables direct comparison with electron-withdrawing analogs (3-F, σ_m = 0.34; 3-Cl, σ_m = 0.37) to establish electronic SAR trends within the benzenesulfonamide series [2]. Researchers can use this compound as a matched molecular pair with the 3-fluoro analog to isolate the electronic contribution to binding affinity, independent of steric or lipophilic confounding factors.

CNS Drug Discovery Lead Optimization: Lipophilicity and Permeability Profiling

With an estimated cLogP of 4.0–4.3, the target compound occupies a lipophilicity range that is compatible with passive blood-brain barrier penetration but may challenge metabolic stability [1]. This compound is suitable for parallel artificial membrane permeability assay (PAMPA) and Caco-2 permeability studies alongside less lipophilic analogs (cLogP 2.8–3.5) to quantify the permeability–lipophilicity relationship within the phenylpyrrolidine benzenesulfonamide series [2]. The N-phenylpyrrolidine moiety's reduced basicity (estimated pKa 7.0–7.5), relative to N-alkyl pyrrolidine or piperidine analogs, provides a distinct ionization profile that favors passive membrane diffusion at physiological pH .

Medicinal Chemistry Library Enumeration and Fragment Growth

The compound can serve as a core scaffold for library enumeration via the sulfonamide NH group, which can be alkylated, or via electrophilic aromatic substitution at the electron-rich 4-ethoxy-3-methyl phenyl ring [1]. The 4-ethoxy group provides a synthetic handle for O-dealkylation to reveal a phenol, enabling further diversification through etherification or Mitsunobu reactions. The phenyl group on the pyrrolidine ring can undergo nitration, halogenation, or Suzuki coupling to introduce additional diversity elements [2].

Pharmacological Tool for In Vitro D3/D2 Panel Screening

Given the scaffold's assignment to the dopamine D3/D2 receptor ligand class per patent EP1495004A2 [1], this compound is appropriate for inclusion in radioligand displacement assays against a panel of dopamine receptor subtypes (D1, D2S, D2L, D3, D4, D5) to establish its receptor selectivity fingerprint. The 4-ethoxy-3-methyl substitution pattern, distinct from previously characterized clinical candidates such as cariprazine, may reveal novel selectivity profiles that could inform the design of next-generation antipsychotic or cognitive-enhancing agents [2].

Quote Request

Request a Quote for 4-ethoxy-3-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.